2-(3,5-Dimethylphenoxy)acetohydrazide
Overview
Description
Synthesis Analysis
The synthesis of related acetohydrazide derivatives typically involves multiple steps, starting from readily available starting materials. For instance, the synthesis of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides involves refluxing 2,4-dimethylcarbolic acid with ethyl 2-bromoacetate, followed by conversion to the corresponding hydrazide and subsequent reactions to introduce additional functional groups . Similar synthetic strategies could be applied to synthesize 2-(3,5-Dimethylphenoxy)acetohydrazide, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetohydrazide derivatives is characterized by the presence of multiple functional groups, which can include ethers, oxadiazoles, thioethers, hydrazones, and azomethines . These functional groups can significantly influence the chemical behavior and properties of the molecules. The molecular structure is typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry.
Chemical Reactions Analysis
Acetohydrazide derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. For example, the presence of an oxadiazole ring can facilitate the formation of thioethers . The reactivity of these compounds can be further explored to synthesize a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetohydrazide derivatives are influenced by their molecular structure. These properties can include solubility, melting point, and stability, which are important for their practical applications. The presence of different substituents can also affect the compound's ability to interact with biological targets, as seen in the antibacterial and lipoxygenase inhibitory activities of some derivatives . The antioxidant ability of related compounds has been assessed using assays such as the Ferric reducing antioxidant power assay .
Scientific Research Applications
Antibacterial and Enzyme Inhibition
- Antibacterial Activity : A study revealed that certain derivatives of 2-(3,5-Dimethylphenoxy)acetohydrazide exhibited significant antibacterial activity. This suggests its potential use in developing new antibiotics (Aziz‐ur‐Rehman et al., 2014).
- Enzyme Inhibition : The same study also highlighted the enzyme inhibitory properties of these compounds, which could be important in the treatment of various diseases involving enzymatic pathways (Aziz‐ur‐Rehman et al., 2014).
Nonlinear Optical Properties
- Optical Applications : A study focused on the nonlinear optical properties of hydrazones derived from 2-(3,5-Dimethylphenoxy)acetohydrazide. These compounds exhibited potential for applications in optical devices such as optical limiters and switches (Naseema et al., 2010).
Cytotoxicity and Anticancer Activity
- Cytotoxicity : Research involving the utilization of related compounds showed cytotoxic effects against various human tumor cell lines, indicating potential applications in cancer therapy (Shaker & Marzouk, 2016).
- Anticancer Properties : A study on novel 1,4-dihydropyridine-3,5-Dicarbohydrazones, derived from similar compounds, demonstrated significant anticancer activity, further emphasizing the potential use of these derivatives in cancer treatment (Gomha et al., 2020).
Antioxidant and Antimicrobial Activities
- Antioxidant Activity : Some derivatives of 2-(3,5-Dimethylphenoxy)acetohydrazide have shown potential antioxidant activity, which could be useful in combating oxidative stress-related diseases (Ahmad et al., 2010).
- Antimicrobial Properties : Other studies have demonstrated the antimicrobial efficacy of related compounds, further supporting their potential use in the development of new antimicrobial agents (Fatehia & Mohamed, 2010).
Safety And Hazards
properties
IUPAC Name |
2-(3,5-dimethylphenoxy)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-3-8(2)5-9(4-7)14-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZVORQECBHNJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397652 | |
Record name | 2-(3,5-dimethylphenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenoxy)acetohydrazide | |
CAS RN |
83798-15-6 | |
Record name | 2-(3,5-dimethylphenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 83798-15-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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